(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-8-9-15(10-11-19(21)22)13-18(14)25(23,24)20-12-4-6-16-5-2-3-7-17(16)20/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNIGYPDKEQFP-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a member of the dihydroquinoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy and autoimmune diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a prop-2-enoic acid backbone with a sulfonamide group linked to a dihydroquinoline moiety. Its chemical structure is critical for its interaction with biological targets.
Research indicates that compounds of this class may act as inhibitors of specific enzymes involved in hormone metabolism and signaling pathways. For instance, studies have shown that derivatives of dihydroquinoline can selectively inhibit the enzyme aldo-keto reductase AKR1C3, which is implicated in hormone-dependent cancers such as prostate cancer. The selectivity is attributed to the compound's ability to fit into the enzyme's active site and interact favorably with surrounding residues, which may not be possible with similar isoforms like AKR1C2 .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Notably:
- Inhibition of AKR1C3 : The compound has been reported to exhibit low nanomolar potency against AKR1C3, showing up to 1500-fold selectivity over other isoforms. This inhibition is crucial as AKR1C3 plays a role in the progression of castration-resistant prostate cancer (CRPC) .
- In Vivo Efficacy : In mouse models, derivatives have demonstrated significant reductions in tumor size when administered at therapeutic doses, indicating potential for clinical applications in oncology .
Autoimmune Disease Modulation
The compound's structural characteristics allow it to interact with immune pathways:
- RORγt Inhibition : Recent findings suggest that related compounds can act as inverse agonists for RORγt, a transcription factor involved in Th17 cell differentiation. This activity has been linked to therapeutic effects in autoimmune diseases such as psoriasis and rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Sulfonamide Group : The presence of the sulfonamide moiety is essential for binding affinity and selectivity towards AKR1C3.
- Substituents on Dihydroquinoline : Small changes in substituents on the dihydroquinoline ring can enhance potency and selectivity. For example, variations that maintain hydrophobic interactions within the enzyme's binding pocket have shown improved inhibitory effects .
Case Studies
- Prostate Cancer Model : A study demonstrated that administering this compound resulted in a marked decrease in tumor growth in xenograft models compared to controls .
- Autoimmune Disease Treatment : In models of rheumatoid arthritis, compounds derived from this class showed reduced inflammation markers and improved clinical scores when tested against standard treatments .
Chemical Reactions Analysis
Conjugate Addition Reactions
The α,β-unsaturated carboxylic acid system undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon. This reactivity is well-documented for structurally similar compounds like (E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Michael Addition | Amine (e.g., pyrrolidine), RT | 3-[3-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]propanamide |
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification and amide coupling under standard conditions. For example, activation with EDCl/HOBt enables amide bond formation with primary amines .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring (para to the methyl group) undergoes sulfonation or nitration , though steric hindrance from the sulfonamide group may limit reactivity .
| Reaction Type | Reagents | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to –CH₃ | 3-[3-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-4-methyl-5-nitrophenyl]prop-2-enoic acid |
Reduction of the α,β-Unsaturated System
Catalytic hydrogenation selectively reduces the double bond without affecting the sulfonamide or aromatic rings .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | 3-[3-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]propanoic acid |
Sulfonamide Reactivity
The sulfonamide group can act as a leaving group in nucleophilic substitution under basic conditions .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Displacement | K₂CO₃, DMF, alkyl halide | 3-[3-(Alkylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Biological Activity and Target Interactions
While not a chemical reaction, the compound’s sulfonamide and quinoline moieties suggest interactions with ATP-binding cassette (ABC) transporters or inflammatory mediators via pyrophosphate pathways .
Key Structural Influences on Reactivity:
-
α,β-Unsaturated Acid : Enhances electrophilicity for conjugate additions.
-
Sulfonamide Group : Stabilizes negative charge, facilitating nucleophilic displacement.
-
Methyl Group : Directs EAS to the para position but introduces steric effects.
Experimental Considerations:
Comparison with Similar Compounds
Quinoline-Based Derivatives
- (2E)-3-(4-Ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one monohydrate (): Structure: Contains a quinoline core with a prop-2-en-1-one (α,β-unsaturated ketone) group instead of propenoic acid. Key Differences: The ethoxyphenyl substituent and ketone functional group distinguish it from the target compound. The lack of a sulfonyl group reduces polar interactions compared to the dihydroquinoline sulfonyl moiety .
Propenoic Acid Derivatives
- (2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (): Structure: Simplified analogue with hydroxy and methoxy substituents on the phenyl ring.
- (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid (): Structure: Features a sulfamoyl group linked to a trifluoromethylphenyl ring instead of dihydroquinoline.
Complex Hybrid Structures
- 2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid (): Structure: Combines tetrahydroquinoline, biphenyl carbonyl, and propanoic acid groups. Key Differences: The biphenyl carbonyl and propylphenoxy groups introduce steric bulk, which may hinder binding to compact active sites compared to the more streamlined target compound .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
